5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic organic compound with the molecular formula . It belongs to the benzoxazine family, which is characterized by a fused benzene and oxazine ring structure. This compound is notable for its diverse applications across various fields such as pharmaceuticals, materials science, and organic synthesis. The presence of the fluorine atom in its structure enhances its chemical reactivity and biological activity, making it a subject of interest in scientific research .
5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine can be sourced from chemical suppliers and is classified under heterocyclic compounds. Its unique structure positions it within the category of benzoxazines, which are known for their utility in creating advanced materials and pharmaceuticals. The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties .
The synthesis of 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of 2-aminophenol derivatives with fluorinated reagents. One effective synthetic route includes:
The reaction conditions often involve controlling temperature and pH to optimize yield and selectivity. For example, using a Lewis acid catalyst can facilitate the cyclization process while maintaining high enantioselectivity .
The molecular structure of 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine features a fused benzene ring and an oxazine ring. The fluorine atom significantly influences its chemical properties.
5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions:
The reactions yield various derivatives that can be further utilized in synthetic applications or biological studies.
The mechanism of action for 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways depend on the context of its application but often involve interactions at the molecular level that influence cellular processes .
Relevant data from studies indicate that modifications to the benzoxazine structure can lead to significant changes in reactivity and biological activity .
5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine has numerous applications in scientific research:
Enantioselective synthesis of 1,4-benzoxazines demands precision in chiral induction. Copper-catalyzed cyclization under solid–liquid phase-transfer catalysis (SL-PTC) enables asymmetric synthesis of 2-substituted 3,4-dihydro-2H-1,4-benzoxazines. Key reactions use hydroxysulfonamide precursors bearing halogen leaving groups (Br, I) with Cu(I) salts (e.g., CuBr, CuI) and solid NaOH, yielding products with high enantiopurity (70–92% ee) [7]. This ligandless approach minimizes metal waste and simplifies purification. For planar chiral variants (e.g., ansa-bridged benzoxazines), Rh-catalyzed [2+2+2] cycloadditions or Pd-mediated macrocyclizations achieve axial-to-planar chirality transfer, crucial for bioactive molecules like vancomycin analogs [8].
Table 1: Catalytic Systems for Enantioselective Benzoxazine Synthesis
Catalyst | Substrate | Conditions | Product | ee (%) | Ref |
---|---|---|---|---|---|
CuBr/NaOH (SL-PTC) | o-Bromo-hydroxysulfonamide | Toluene, 80°C, 6h | 2-Methyl-3,4-dihydro-2H-benzoxazine | 85 | [7] |
Rh(cod)₂OTf | Diyne + isocyanate | DCE, 60°C, 24h | Planar chiral benzoxazinone | 92 | [8] |
Pd(OAc)₂/BINAP | o-Halophenol + amino alcohol | K₂CO₃, 100°C | 2,3-Disubstituted benzoxazine | 90 | [8] |
Fluorine introduction at C-5/C-6 of 1,4-benzoxazines leverages electrophilic fluorination or cross-coupling. Direct synthesis uses 5-fluoro-2-aminophenol as a precursor, cyclized with α-haloketones to yield 5-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS 1067171-66-7, MW 153.15 g/mol) [5]. For late-stage fluorination, Suzuki–Miyaura cross-coupling of halogenated benzoxazines with fluorinated boronic acids is highly effective. Optimized conditions employ Pd(OCOCF₃)₂ (5 mol%), PPh₃, and refluxing toluene, achieving 96% yield in fluorovinyl ether conjugates [9]. Fluorine scanning on antithrombotic benzoxazines identified 3,4-difluorobenzyl moieties as optimal for dual thrombin/GPIIb/IIIa inhibition (IC₅₀ ~50 nM) [2].
Table 2: Fluorination Strategies for 1,4-Benzoxazines
Method | Reagents/Conditions | Fluorinated Product | Yield (%) | Application |
---|---|---|---|---|
Cyclization | 5-Fluoro-2-aminophenol + 2-bromoacetophenone | 5-Fluoro-2-methyl-1,4-benzoxazine | 75 | Scaffold construction |
Suzuki coupling | 6-Bromo-benzoxazine + 4-F-C₆H₄B(OH)₂, Pd(OCOCF₃)₂ | 6-(4-Fluorophenyl)-benzoxazine | 96 | Anticancer leads |
Electrophilic fluorination | Selectfluor®, CH₃CN, 25°C | 6-Fluoro-3,4-dihydro-2H-benzoxazine | 65 | PET tracer development |
Solvent-free microwave irradiation accelerates benzoxazine cyclization while enhancing atom economy. Key approaches include:
Cyclization kinetics and regioselectivity in benzoxazine formation depend on nucleophile/leaving group pairing and catalyst design. Key pathways include:
Summary of dominant cyclization mechanisms:$$\ce{ \underset{\text{ }}{ \underset{\text{o-Halo-hydroxysulfonamide}}{ \ce{Ar-X}} + \underset{\text{Base/Cu(I)}}{ \ce{^-O}} ->[\Delta] \underset{\text{Benzoxazine}}{ \ce{Ar-N}} }$$X = F (fast), Cl/Br (slow without catalyst)
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.: 3459-94-7
CAS No.: 7269-72-9